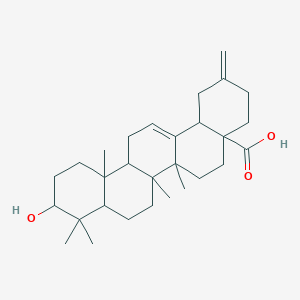
10-Hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha-Akebonoic acid is a naturally occurring triterpenoid compound isolated from the pericarps of Akebia trifoliata . It is known for its significant biological activities, including antibacterial and cytotoxic properties . The compound has a molecular formula of C29H44O3 and a molecular weight of 440.7 g/mol .
Métodos De Preparación
3alpha-Akebonoic acid can be synthesized through various synthetic routes. One common method involves the extraction from the pericarps of Akebia trifoliata . The compound can also be synthesized using chemical reactions involving triterpenes as precursors . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in high purity .
Análisis De Reacciones Químicas
3alpha-Akebonoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of 3alpha-Akebonoic acid with modified functional groups .
Aplicaciones Científicas De Investigación
3alpha-Akebonoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other triterpenoid compounds . In biology, it has been studied for its cytotoxic effects on various cancer cell lines, including A549 and HeLa cells . In medicine, it is being investigated for its potential use as an alpha-glucosidase inhibitor for the treatment of type-2 diabetes . Additionally, it has applications in the industry as an antibacterial agent .
Mecanismo De Acción
The mechanism of action of 3alpha-Akebonoic acid involves its inhibition of alpha-glucosidase, an enzyme responsible for the hydrolysis of carbohydrates . By inhibiting this enzyme, 3alpha-Akebonoic acid helps to reduce the absorption of glucose in the intestine, thereby lowering blood sugar levels . The compound also exhibits antibacterial activity by disrupting the cell membrane of bacteria .
Comparación Con Compuestos Similares
3alpha-Akebonoic acid is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include other triterpenoids like oleanolic acid, ursolic acid, and beta-amyrin . These compounds also exhibit alpha-glucosidase inhibitory activity but differ in their molecular structures and specific biological effects .
Propiedades
Fórmula molecular |
C29H44O3 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32) |
Clave InChI |
XWVVPZWKCNXREE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)



![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)



![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)
![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)

